5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline
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Overview
Description
5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, fluorine, and cyclohexylamino groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline typically involves multiple steps:
Bromination: The starting material, 2-amino-3,4-difluorobenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Cyclohexylamination: The brominated intermediate is then reacted with cyclohexylamine under suitable conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with oxidized amino groups, such as nitroso or nitro derivatives.
Reduction: Products with reduced amino groups, such as amines or imines.
Scientific Research Applications
5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Industrial Applications: The compound is investigated for its use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and cyclohexylamino groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(N-methylamino)-3,4-difluoroaniline: Similar structure but with a methyl group instead of a cyclohexyl group.
5-Bromo-2-(N-phenylamino)-3,4-difluoroaniline: Similar structure but with a phenyl group instead of a cyclohexyl group.
5-Bromo-2-(N-ethylamino)-3,4-difluoroaniline: Similar structure but with an ethyl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline lies in the presence of the cyclohexylamino group, which can impart distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-N-cyclohexyl-3,4-difluorobenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2N2/c13-8-6-9(16)12(11(15)10(8)14)17-7-4-2-1-3-5-7/h6-7,17H,1-5,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCNCIKBGAAWMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=C(C=C2N)Br)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742877 |
Source
|
Record name | 5-Bromo-N~2~-cyclohexyl-3,4-difluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-15-6 |
Source
|
Record name | 1,2-Benzenediamine, 5-bromo-N2-cyclohexyl-3,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N~2~-cyclohexyl-3,4-difluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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